

Navigating the Molecular Landscape of BAPP: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Bis[4-(4-aminophenoxy)phenyl]propane

Cat. No.: B077367

[Get Quote](#)

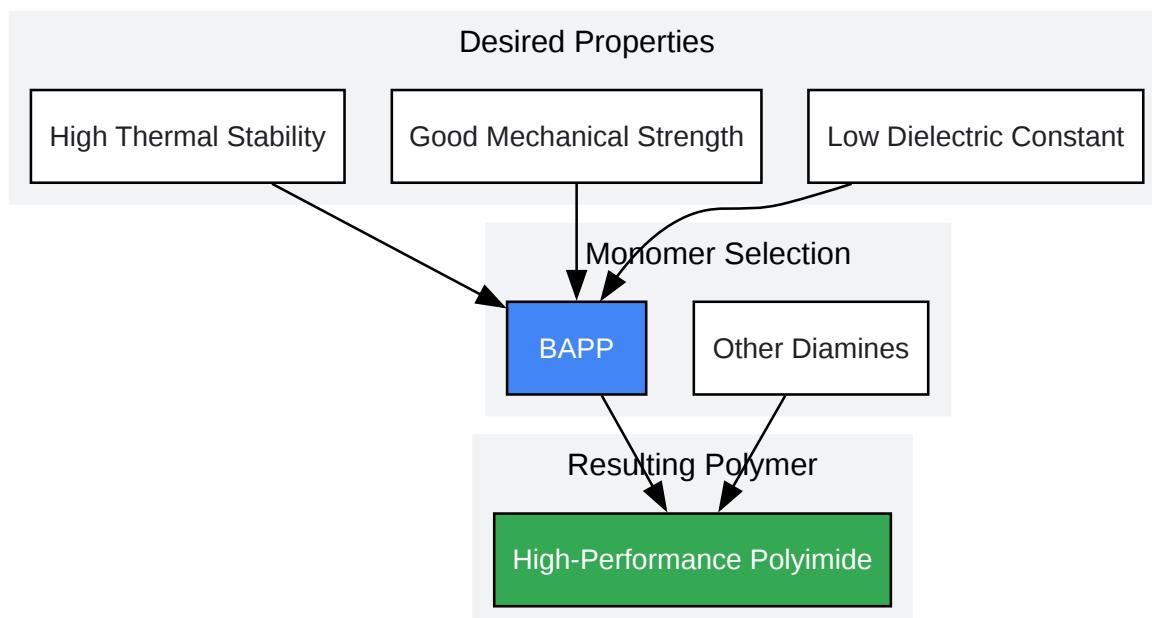
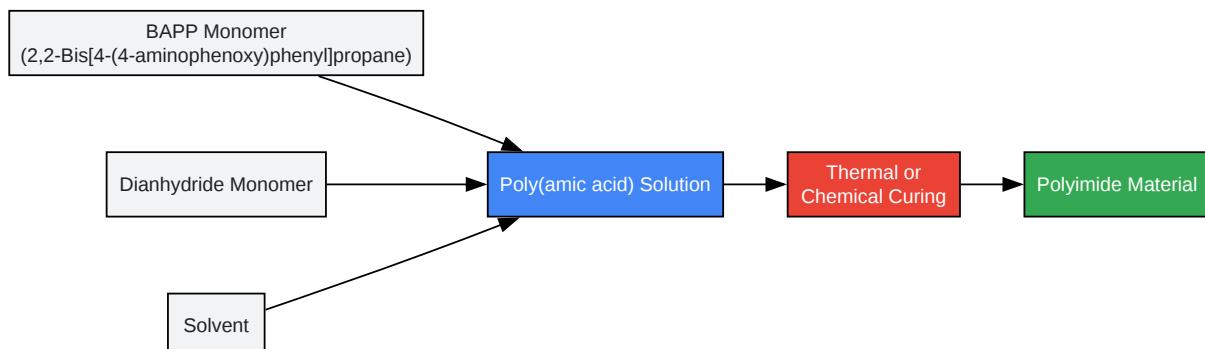
For researchers, scientists, and drug development professionals, a precise understanding of chemical compounds is paramount. This guide provides an in-depth analysis of BAPP, clarifying its chemical identity, molecular properties, and applications, with a focus on the prevalent diamine monomer used in advanced material synthesis.

While the acronym "BAPP" can refer to several distinct chemical entities, this guide will focus on the most common and extensively researched compound in the context of polymer science: **2,2-Bis[4-(4-aminophenoxy)phenyl]propane**. We will also briefly address other compounds sometimes referred to as BAPP to provide a comprehensive overview and prevent potential ambiguity in research and development.

Core Compound Analysis: 2,2-Bis[4-(4-aminophenoxy)phenyl]propane

This diamine monomer is a crucial building block in the synthesis of high-performance polymers, particularly polyimides, due to its structural characteristics that impart desirable thermal and mechanical properties to the resulting materials.

Molecular and Physicochemical Properties



A summary of the key quantitative data for **2,2-Bis[4-(4-aminophenoxy)phenyl]propane** is presented in the table below for clear and easy comparison.

Property	Value	References
Chemical Formula	C ₂₇ H ₂₆ N ₂ O ₂	[1] [2] [3] [4] [5] [6]
Molecular Weight	410.51 g/mol	[2] [4] [6]
CAS Number	13080-86-9	[1] [3] [4] [5] [6] [7]
Melting Point	127-130 °C	[2] [7]
Appearance	White to off-white solid/powder	[2] [5]
Solubility	Very slightly soluble in water; Soluble in acetone and Dimethyl sulfoxide (DMSO). [2] [7]	

Synthesis and Applications: A High-Level Workflow

2,2-Bis[4-(4-aminophenoxy)phenyl]propane is synthesized from Bisphenol A and p-chloronitrobenzene through a nucleophilic substitution reaction.[\[7\]](#) Its primary application lies in its role as a monomer for the preparation of polyimides and as a curing agent for epoxy resins.[\[6\]](#)[\[7\]](#) These materials are utilized in sectors requiring high thermal stability and robust mechanical properties.[\[3\]](#)[\[8\]](#)

The general workflow for its application in polyimide synthesis is depicted below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ossila.com [ossila.com]
- 2. chembk.com [chembk.com]
- 3. 2,2-Bis[4-(4-aminophenoxy)phenyl]propane | 13080-86-9 | Benchchem [benchchem.com]
- 4. 2,2-Bis[4-(4-aminophenoxy)phenyl]propane | Seika Corporation [waseika.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. dakenchem.com [dakenchem.com]
- 7. 2,2-Bis[4-(4-aminophenoxy)phenyl]propane | 13080-86-9 [chemicalbook.com]
- 8. specialchem.com [specialchem.com]
- To cite this document: BenchChem. [Navigating the Molecular Landscape of BAPP: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b077367#molecular-weight-and-formula-of-bapp\]](https://www.benchchem.com/product/b077367#molecular-weight-and-formula-of-bapp)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com